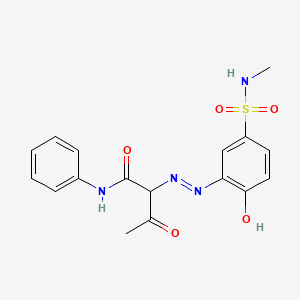![molecular formula C12H14FNO2 B13747119 2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)
2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 2-fluorophenylmethyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or amines.
Introduction of the 2-Fluorophenylmethyl Group: This step often involves nucleophilic substitution reactions where a fluorophenylmethyl halide reacts with the pyrrolidine ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are used under conditions such as acidic or basic environments.
Major Products:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the pyrrolidine ring can influence the compound’s overall conformation and activity. The carboxylic acid group may participate in hydrogen bonding and ionic interactions, further modulating the compound’s biological effects.
Comparaison Avec Des Composés Similaires
2-Phenylpyrrolidine-2-carboxylic acid: Lacks the fluorine atom, which can significantly alter its biological activity and chemical reactivity.
2-(2-Chlorophenyl)methylpyrrolidine-2-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.
2-(2-Methylphenyl)methylpyrrolidine-2-carboxylic acid: The methyl group introduces different steric hindrance and electronic properties compared to the fluorine atom.
Uniqueness: The presence of the fluorine atom in 2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. This makes it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C12H14FNO2 |
|---|---|
Poids moléculaire |
223.24 g/mol |
Nom IUPAC |
2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12/h1-2,4-5,14H,3,6-8H2,(H,15,16) |
Clé InChI |
BWPBAGONMSRISC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)(CC2=CC=CC=C2F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


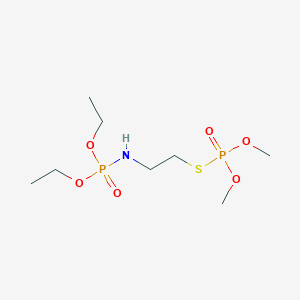
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)

![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)

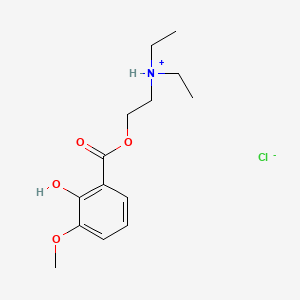
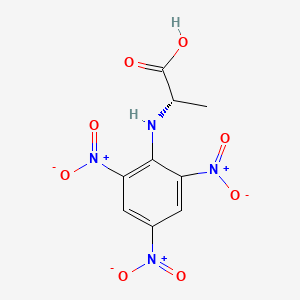
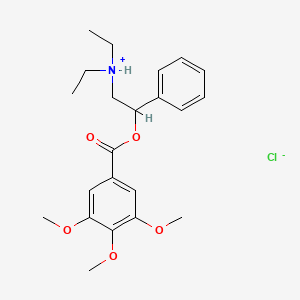
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)
![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
